4,6-diphenyl-2H-pyran-2-one

Overview

Description

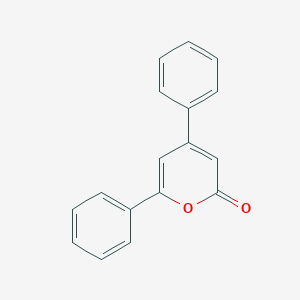

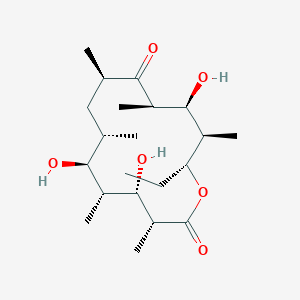

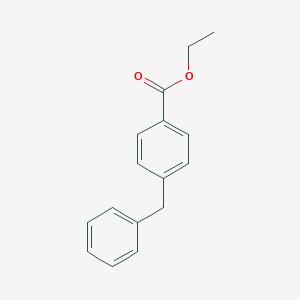

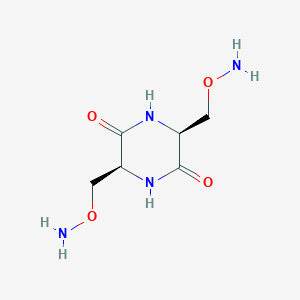

4,6-Diphenyl-2H-pyran-2-one is a chemical compound that belongs to the class of organic compounds known as pyrans. Pyrans are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific structure of 4,6-diphenyl-2H-pyran-2-one includes phenyl groups attached to the fourth and sixth carbon atoms of the pyran ring, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of pyran derivatives can be achieved through various methods. For instance, the preparation of some 6-substituted 2,2-dimethyl- and 2,2- and 2,4-diphenyl-naphtho[1,2-b]pyrans involves the reaction of 4-substituted 2H-naphtho[1,2-b]pyran-2-ones with methylmagnesium iodide or phenylmagnesium bromide . Although this does not directly describe the synthesis of 4,6-diphenyl-2H-pyran-2-one, it provides insight into the general approach for synthesizing substituted pyrans.

Molecular Structure Analysis

The molecular structure of pyran derivatives can be confirmed using techniques such as single crystal X-ray diffraction, as seen in the study of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines . While this study does not directly analyze 4,6-diphenyl-2H-pyran-2-one, it suggests that similar methods could be used to determine its molecular structure and confirm the presence of intermolecular interactions.

Chemical Reactions Analysis

Pyran compounds can undergo various chemical reactions. For example, 4-azido-6-methyl-2H-pyran-2-one can participate in 1,3-dipolar cycloadditions with electron-rich alkenes and alkynes to form 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles . Additionally, reactions with β-dicarbonyl compounds can yield 5-oxopyrano[4,3-b]pyridines . These reactions demonstrate the reactivity of the pyran ring and suggest potential pathways for the functionalization of 4,6-diphenyl-2H-pyran-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives can be studied using various spectroscopic and electrochemical techniques. For instance, the photophysical properties of certain pyridine derivatives were investigated using UV-Visible and fluorescence spectroscopy, revealing intramolecular charge transfer transitions . Electrochemical properties can be assessed by cyclic voltammetry, as shown by the oxidation and reduction peaks observed for some compounds . These methods could be applied to 4,6-diphenyl-2H-pyran-2-one to gain a comprehensive understanding of its properties.

Scientific Research Applications

Anticancer and Antioxidant Applications

4,6-Diphenyl-2H-pyran-2-one and its derivatives have shown promising results in the field of cancer research. A study demonstrated the use of steroidal 2H-pyrans as anticancer agents, exhibiting moderate to good activity against cervical and leukemia cancer cell lines while being less toxic to non-cancer cells. Additionally, some of these compounds displayed good antioxidant activity, highlighting their potential in therapeutic applications (Shamsuzzaman et al., 2015).

Photochemistry and Photophysics

The photochemistry and photophysics of 2H-pyran derivatives, including 4,6-diphenyl-2H-pyran-2-one, have been a subject of interest. Research in this area focuses on the behavior of these compounds under UV irradiation and their potential applications in the field of materials science. The study of thiopyran and pyran derivatives revealed insights into their singlet states and the formation of photoproducts (Favaro et al., 2006).

Synthesis of Heterocycles

4,6-Diphenyl-2H-pyran-2-one serves as a precursor in the synthesis of a wide array of heterocyclic compounds. It acts as a versatile building block in organic chemistry, enabling the creation of diverse molecular structures with potential biological and pharmaceutical applications. This versatility is showcased in the synthesis of different nucleophiles based on carbon, nitrogen, oxygen, and sulfur (Pratap & Ram, 2017).

Corrosion Inhibition

In the field of materials science, particularly in corrosion inhibition, pyran-2-one derivatives, including 4,6-diphenyl-2H-pyran-2-one, have shown effectiveness. Their application in preventing corrosion on mild steel in acidic media highlights their potential in industrial applications. These compounds demonstrate good inhibition performance and can form chemical bonds with the metal surface (El Hattak et al., 2021).

Photoreaction Studies

The photoreaction of 4,6-diphenyl-2H-pyran-2-one and related compounds has been explored, providing insights into their behavior under specific conditions. Such studies are crucial in understanding the reactivity and potential applications of these compounds in photochemical processes (Sugiyama et al., 1970).

properties

IUPAC Name |

4,6-diphenylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGIHXFDWLCKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304743 | |

| Record name | 4,6-diphenyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-diphenyl-2H-pyran-2-one | |

CAS RN |

17372-52-0 | |

| Record name | 17372-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-diphenyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Diphenyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)

![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)